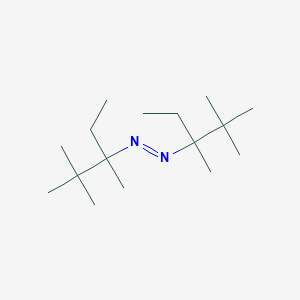
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to two 2,2,3-trimethylpentan-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene typically involves the reaction of 2,2,3-trimethylpentan-3-ylamine with a suitable diazotizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common diazotizing agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
Scientific Research Applications
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other diazene compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene involves its interaction with molecular targets, such as enzymes or receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl[(3R)-2,2,3-trimethylpentan-3-yl]diazene: Similar structure but with an ethyl group instead of a bis(2,2,3-trimethylpentan-3-yl) group.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Different functional groups but similar carbon skeleton.
Uniqueness
(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is unique due to its specific diazene group configuration and the presence of two bulky 2,2,3-trimethylpentan-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52406-58-3 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
bis(2,2,3-trimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-11-15(9,13(3,4)5)17-18-16(10,12-2)14(6,7)8/h11-12H2,1-10H3 |
InChI Key |
ICFMCRDJNQZFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)(C)C)N=NC(C)(CC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)


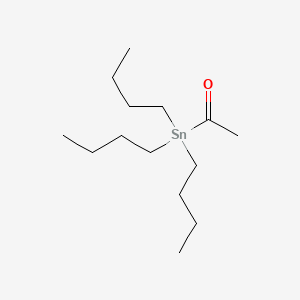
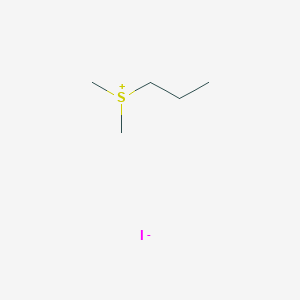

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
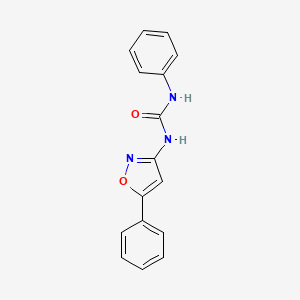
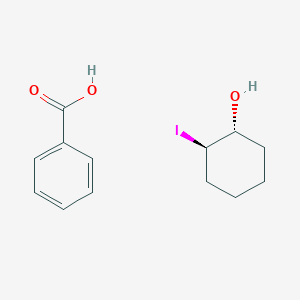
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
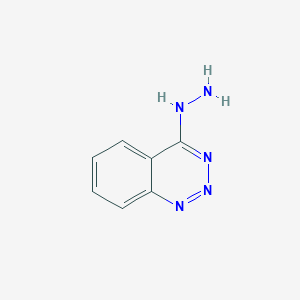

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
